molecular formula C11H13NO5S B7424805 Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate

Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate

Cat. No.: B7424805
M. Wt: 271.29 g/mol
InChI Key: JBFPUDHTSNCQHY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate: is an organic compound with a complex structure that includes a benzoate ester, a sulfonyl group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the sulfonyl group and the methylamino substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-(methylamino)benzoate
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-12-10(13)7-18(15,16)9-5-3-8(4-6-9)11(14)17-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFPUDHTSNCQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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